1-(2,3-Dimethylpyridin-4-YL)ethanone
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Overview
Description
1-(2,3-Dimethylpyridin-4-YL)ethanone is an organic compound with the molecular formula C9H11NO It is a derivative of pyridine, characterized by the presence of two methyl groups at the 2 and 3 positions of the pyridine ring and an ethanone group at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dimethylpyridin-4-YL)ethanone typically involves the alkylation of 2,3-dimethylpyridine with an appropriate acylating agent. One common method is the Friedel-Crafts acylation reaction, where 2,3-dimethylpyridine reacts with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: 1-(2,3-Dimethylpyridin-4-YL)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
1-(2,3-Dimethylpyridin-4-YL)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2,3-Dimethylpyridin-4-YL)ethanone involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-(2,6-Dimethylpyridin-4-YL)ethanone: Similar structure but with methyl groups at the 2 and 6 positions.
1-(3,5-Dimethylpyridin-4-YL)ethanone: Methyl groups at the 3 and 5 positions.
Uniqueness: 1-(2,3-Dimethylpyridin-4-YL)ethanone is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and interaction with biological targets. This makes it distinct from other methylpyridine derivatives and potentially useful in applications where these specific properties are advantageous .
Properties
Molecular Formula |
C9H11NO |
---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
1-(2,3-dimethylpyridin-4-yl)ethanone |
InChI |
InChI=1S/C9H11NO/c1-6-7(2)10-5-4-9(6)8(3)11/h4-5H,1-3H3 |
InChI Key |
PCGFWWYUWNPRSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1C)C(=O)C |
Origin of Product |
United States |
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